molecular formula C14H18N2O6 B558683 Boc-3-Nitro-L-Phenylalanine CAS No. 131980-29-5

Boc-3-Nitro-L-Phenylalanine

Cat. No. B558683
CAS RN: 131980-29-5
M. Wt: 310.3 g/mol
InChI Key: OWTGPXDXLMNQKK-NSHDSACASA-N
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Description

Boc-3-Nitro-L-Phenylalanine is a protected derivative of L-Phenylalanine . It is used in the photocleavage of polypeptide backbones . The molecular formula is C14H18N2O6 .


Synthesis Analysis

A series of amide derivatives of 4-nitro-l-phenylalanine were synthesized with good yield from 4-nitro-l-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P ®) as a coupling reagent .


Molecular Structure Analysis

The molecular structure of Boc-3-Nitro-L-Phenylalanine is represented as CC©©OC(=O)NC(CC1=CC(=CC=C1)N+[O-])C(=O)O .


Chemical Reactions Analysis

While specific chemical reactions involving Boc-3-Nitro-L-Phenylalanine are not detailed in the search results, it’s known that this compound is used in the photocleavage of polypeptide backbones .


Physical And Chemical Properties Analysis

Boc-3-Nitro-L-Phenylalanine is a white powder with a molecular weight of 310.3 . The assay (HPLC) is ≥94.0% and the Chiral LC is ≥99% (ee). The water content (Karl Fischer Titration) is ≤0.5% .

Scientific Research Applications

Self-Assembly in Nanotechnology

Boc-3-Nitro-L-Phenylalanine: has been studied for its self-assembly properties, which are crucial in nanotechnology. Researchers have found that this compound can form nanotubes that self-assemble into microtapes . This property is significant for creating nanostructures with potential applications in electronics, photonics, and materials science.

Piezoelectric Materials

The self-assembled structures of Boc-3-Nitro-L-Phenylalanine exhibit piezoelectric properties . When embedded into electrospun fibers, these structures can generate high output voltages, which are valuable for sensors, actuators, and energy harvesting devices.

Quantum Confinement Effects

The optical absorption and photoluminescence of Boc-3-Nitro-L-Phenylalanine indicate quantum confinement due to nanostructure formation . This effect is essential for developing new optoelectronic devices, including more efficient solar cells and LEDs.

Biological Studies

The compound’s ability to chelate ferrous ions makes it a powerful tool in biological studies, particularly in researching oxidative damage and its prevention . Understanding iron chelation is vital for developing treatments for diseases caused by iron-induced oxidative stress.

Mechanism of Action

Target of Action

Boc-3-Nitro-L-Phenylalanine, also known as Boc-L-3-Nitrophenylalanine, is a compound that primarily targets the formation of nanostructures through self-assembly . The compound’s primary role is to facilitate the formation of nanotubes, which further self-assemble into microtapes .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . This process involves the formation of well-ordered supramolecular structures through low energy interactions, such as van der Waals bonds, electrostatic interactions, hydrogen bonds, and stacking interactions . The self-assembly of Boc-3-Nitro-L-Phenylalanine results in the formation of nanotubes, which further self-assemble into microtapes .

Biochemical Pathways

The biochemical pathways affected by Boc-3-Nitro-L-Phenylalanine involve the formation of nanostructures through self-assembly . The compound’s action on these pathways leads to the formation of nanotubes and microtapes, which are indicative of quantum confinement due to nanostructure formation .

Result of Action

The result of Boc-3-Nitro-L-Phenylalanine’s action is the formation of nanostructures through self-assembly . The compound facilitates the formation of nanotubes, which further self-assemble into microtapes . These structures exhibit step-like peaks in the spectral region of 240–290 nm, indicating quantum confinement due to nanostructure formation .

Action Environment

The action of Boc-3-Nitro-L-Phenylalanine is influenced by environmental factors such as the solvent used . For instance, the compound self-assembles into different structures depending on the solvent . In 1,1,1,3,3,3-hexafluoro-2-propanol/ethanol (water) solvents, it forms nanotubes that self-assemble into microtapes .

Safety and Hazards

When handling Boc-3-Nitro-L-Phenylalanine, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Research has been conducted on the self-assembly of Boc-3-Nitro-L-Phenylalanine and its analogues in solution and into piezoelectric electrospun fibers . This could open up new possibilities for the use of this compound in various applications, including regenerative medicine, fluorescent probes, light energy harvesting, and optical waveguiding .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTGPXDXLMNQKK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927486
Record name N-[tert-Butoxy(hydroxy)methylidene]-3-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131980-29-5
Record name N-[tert-Butoxy(hydroxy)methylidene]-3-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of crude 2-tert-butoxycarbonylamino-3-(3-nitro-phenyl)-propionic acid ethyl ester (1.00 g , ≈2.96 mmol) in tetrahydrofuran (10 mL) was added 3M aqueous lithium hydroxide solution (3 mL, 9 mmol) and the mixture was stirred at ambient temperature overnight. The reaction mixture was concentrated to dryness, the residue taken up in water (20 mL) and extracted with ether (2×10 mL). The aqueous layer was filtered through Celite®, cooled in ice and adjusted to pH=2 with 0.1M aqueous hydrochloric acid. The mixture was then extracted with dichloromethane (3×15 mL), dried over sodium sulfate and concetrated in vacuo to give crude 2-tert-butoxycarbonylamino-3-(3-nitro-phenyl)-propionic acid as a pale yellow solid which was used without further purification (0.63 g, ≈69%).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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